molecular formula C27H23NO7 B2862079 (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951944-62-0

(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2862079
CAS No.: 951944-62-0
M. Wt: 473.481
InChI Key: YQNFZFNBKPMGBU-MSXFZWOLSA-N
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Description

The compound (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a structurally complex heterocyclic molecule featuring a benzofuro-oxazinone core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Properties

IUPAC Name

(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO7/c1-30-22-5-3-4-16(26(22)31-2)12-24-25(29)18-7-9-20-19(27(18)35-24)14-28(15-34-20)17-6-8-21-23(13-17)33-11-10-32-21/h3-9,12-13H,10-11,14-15H2,1-2H3/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNFZFNBKPMGBU-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The target compound shares its benzofuro-oxazinone scaffold with several analogs, differing primarily in substituents and peripheral heterocycles. Below is a comparative analysis of its structural and functional relationships with similar molecules:

Compound Name Core Structure Key Substituents Biological Activity/Notes Source Reference
(Z)-8-(4-Fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofuro[7,6-e][1,3]oxazin-3-one 4-Fluorophenethyl, pyridinylmethylene Co-crystallized with 1,4-dioxane; no explicit bioactivity reported
9-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one Pyrano-benzoxazinone Phenyl, dihydrobenzodioxin Structural analog; commercial availability (ZINC2124673)
5,14-Dihydroxy-6-(3-methylbut-2-en-1-yl)-8,17-dioxatetracyclo[...] (FDB017079) Benzofuro-benzopyranone 3-Methylbutenyl, hydroxyl groups Database-listed; potential antioxidant activity inferred from structural motifs
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (e.g., compounds 8–11,14,17–20) Dithiazepinone Varied sulfone/sulfoxide substituents Anticancer activity (in vitro cytotoxicity assays)

Mechanistic Insights from Structural Similarity

Scaffold-Driven Mechanism of Action (MOA): The benzofuro-oxazinone core, present in both the target compound and ’s analog, is associated with π-π stacking and hydrogen-bonding interactions in molecular docking studies. Systems pharmacology analyses (e.g., BATMAN-TCM platform) suggest that such scaffolds may target kinase or protease enzymes, as seen in structurally related natural products like oleanolic acid and hederagenin .

The dihydrobenzodioxin moiety may confer metabolic stability, as similar fused dioxane systems resist oxidative degradation in hepatic microsomal assays .

Contrast with Non-Oxazinone Analogs: Dithiazepinones () exhibit anticancer activity via thiol-mediated redox cycling, a mechanism distinct from oxazinones, which are less redox-active. This highlights how scaffold differences alter MOAs despite overlapping therapeutic indications .

Research Findings and Implications

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The target compound’s dimethoxy groups likely reduce aqueous solubility compared to hydroxyl-bearing analogs (e.g., FDB017079) but improve binding to hydrophobic enzyme pockets .

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